molecular formula C19H16N2O5 B2730661 (2E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 887347-66-2

(2E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No. B2730661
CAS RN: 887347-66-2
M. Wt: 352.346
InChI Key: QDDIUAONENHZAE-RMKNXTFCSA-N
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Description

(2E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a chemical compound that has gained significant attention among researchers due to its potential applications in various fields. This compound is also known as CN-2097 and belongs to the class of organic compounds called enamide.

Scientific Research Applications

Catalysis and Synthesis Applications

Synthesis and Characterization of Catalysts : Research has demonstrated the utility of novel polystyrene-supported catalysts in the Michael addition for the synthesis of Warfarin and its analogues, showcasing the compound's relevance in catalysis and synthetic chemistry (Alonzi et al., 2014). This study highlights the synthesis and characterization of novel catalysts and their application in environmentally friendly conditions, producing high conversion yields.

Chemical Sensing

Sequential Colorimetric Recognition : A derivative of the compound was used to design a selective colorimetric sensor for Cu2+ in aqueous solution, demonstrating its application in environmental monitoring and chemical sensing (Jo et al., 2014). The synthesized chemo-sensor exhibited a visible color change upon detecting Cu2+, showcasing the compound's potential in developing practical, visible colorimetric test strips for metal ions in aqueous environments.

Biological and Medical Research

Inhibition of Phosphoinositide 3-Kinase (PI3K) : Enantiomers of a related chromene compound were synthesized to investigate their effects on tumor cell lines, indicating the compound's relevance in medical research targeting cancer therapies (Yin et al., 2013). The study provided insights into the synthesis of these enantiomers and their potential applications in understanding the role of PI3K inhibitors in cancer treatment.

Antimicrobial Activity

Synthesis and Antimicrobial Activity : The antimicrobial activity of coumarin derivatives and their metal complexes, including derivatives similar to the query compound, has been evaluated, showcasing the potential of these compounds in addressing microbial resistance (Vyas et al., 2009). This research highlights the synthesis, characterization, and in vitro evaluation of these compounds against various bacterial strains, indicating their potential as antimicrobial agents.

Electrochemical Studies

Corrosion Inhibition : Research on the effects of electron withdrawing and releasing substituents on benzamide derivatives, closely related to the query compound, for mild steel corrosion inhibition underlines the compound's importance in materials science (Mishra et al., 2018). This study explored the electrochemical properties of these compounds, demonstrating their high efficiency in corrosion inhibition and potential applications in protecting industrial materials.

properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-25-18-11-15(21(23)24)7-8-16(18)20-19(22)9-6-13-10-14-4-2-3-5-17(14)26-12-13/h2-11H,12H2,1H3,(H,20,22)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDIUAONENHZAE-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2H-chromen-3-yl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

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